
N,N,N-Triethylpropan-1-aminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Triethylpropan-1-aminium chloride: is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This compound is characterized by the presence of three ethyl groups attached to the nitrogen atom, making it a positively charged ion, paired with a chloride anion.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethylpropan-1-aminium chloride typically involves the alkylation of a tertiary amine. One common method is the reaction of triethylamine with 1-chloropropane under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through crystallization or distillation.
Industrial Production Methods: On an industrial scale, the production of this compound can involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.
化学反応の分析
Types of Reactions: N,N,N-Triethylpropan-1-aminium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation and Reduction Reactions: Although less common, the compound can participate in redox reactions under specific conditions.
Complex Formation: It can form complexes with various anions and cations, which can be useful in different chemical processes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products:
Substitution Reactions: The major products are different quaternary ammonium salts, depending on the nucleophile used.
Oxidation and Reduction Reactions: The products vary based on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: N,N,N-Triethylpropan-1-aminium chloride is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, enhancing the reaction rate and yield.
Biology: In biological research, this compound is used in the preparation of molecularly imprinted polymers (MIPs) for the selective recognition of target molecules. These MIPs are used in various analytical and separation techniques.
Industry: In the industrial sector, this compound is used in the production of surfactants, detergents, and other cleaning agents
作用機序
The mechanism of action of N,N,N-Triethylpropan-1-aminium chloride involves its interaction with various molecular targets. As a quaternary ammonium compound, it can interact with negatively charged molecules, such as nucleic acids and proteins. This interaction can lead to changes in the structure and function of these molecules, which can be exploited in various applications, such as drug delivery and molecular recognition.
類似化合物との比較
- N,N,N-Trimethylpropan-1-aminium chloride
- N,N,N-Diethylpropan-1-aminium chloride
- N,N,N-Triethylbutan-1-aminium chloride
Comparison: N,N,N-Triethylpropan-1-aminium chloride is unique due to the presence of three ethyl groups, which provide it with distinct chemical and physical properties. Compared to N,N,N-Trimethylpropan-1-aminium chloride, the triethyl derivative has a larger molecular size and different solubility characteristics. This can influence its reactivity and interactions with other molecules. Similarly, the presence of different alkyl groups in related compounds can lead to variations in their applications and effectiveness in different fields.
特性
CAS番号 |
88071-67-4 |
|---|---|
分子式 |
C9H22ClN |
分子量 |
179.73 g/mol |
IUPAC名 |
triethyl(propyl)azanium;chloride |
InChI |
InChI=1S/C9H22N.ClH/c1-5-9-10(6-2,7-3)8-4;/h5-9H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
NJUSGBMPCXZAFE-UHFFFAOYSA-M |
正規SMILES |
CCC[N+](CC)(CC)CC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


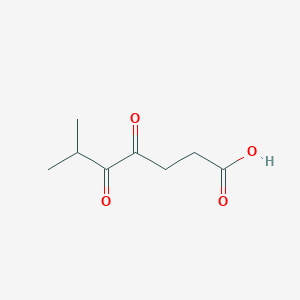
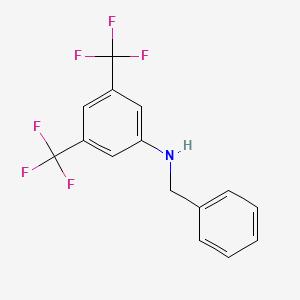
![N-[4-(Benzylsulfamoyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14385193.png)
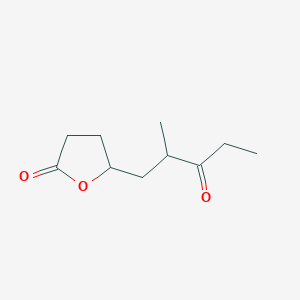
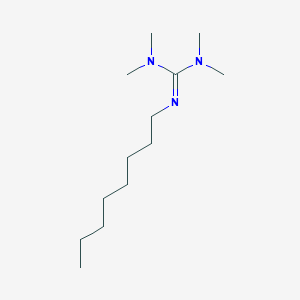
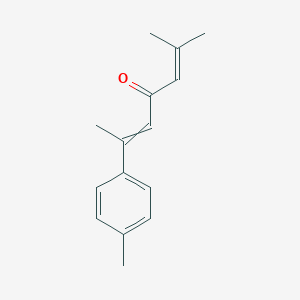
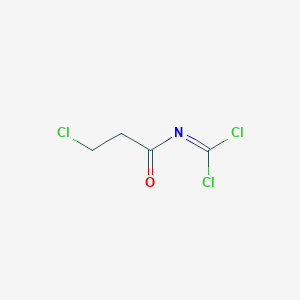
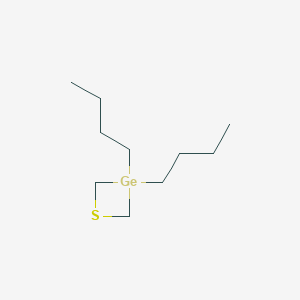
![1-(2-Methoxyphenyl)-4-[2-(6-methylpyridin-2-yl)ethyl]piperazine](/img/structure/B14385227.png)
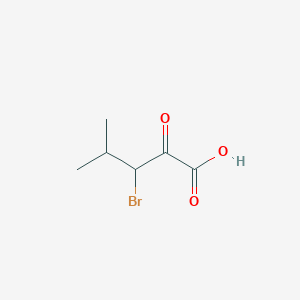



![3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14385266.png)
